molecular formula C38H26Cl2N8O5 B12734285 4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] CAS No. 90427-34-2

4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]

Cat. No.: B12734285
CAS No.: 90427-34-2
M. Wt: 745.6 g/mol
InChI Key: LMSKJDIKEUAKDX-UHFFFAOYSA-N
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Description

4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] is a complex organic compound known for its unique structural properties This compound features an oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms

Preparation Methods

The synthesis of 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The azo groups are introduced via diazotization reactions, where aromatic amines are treated with nitrous acid, followed by coupling with suitable aromatic compounds. The final step involves the formation of the naphthalene carboxamide moiety through amidation reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring and azo groups can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The compound’s ability to form hydrogen bonds and π-π interactions with biomolecules enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include:

  • **4,4’-[1,3,4-Oxadiazole-2,5-diyl]-bis[(2-methyl-4,1-phenylene)azo]bis[3-hydroxy]-N-phenyl-2-naphthalenecarboxamide]
  • 3,3’-[1,2,4-Oxadiazole-5,5’-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]

These compounds share structural similarities but differ in the substitution patterns on the aromatic rings and the nature of the heterocyclic core. The unique combination of oxadiazole and azo groups in 4,4’-[1,3,4-Oxadiazole-2,5-diylbis[(3-chloro-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide] imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

90427-34-2

Molecular Formula

C38H26Cl2N8O5

Molecular Weight

745.6 g/mol

IUPAC Name

4-[[3-chloro-4-[5-[2-chloro-4-[[2-hydroxy-3-(methylcarbamoyl)naphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxy-N-methylnaphthalene-2-carboxamide

InChI

InChI=1S/C38H26Cl2N8O5/c1-41-35(51)27-15-19-7-3-5-9-23(19)31(33(27)49)45-43-21-11-13-25(29(39)17-21)37-47-48-38(53-37)26-14-12-22(18-30(26)40)44-46-32-24-10-6-4-8-20(24)16-28(34(32)50)36(52)42-2/h3-18,49-50H,1-2H3,(H,41,51)(H,42,52)

InChI Key

LMSKJDIKEUAKDX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=CC=CC=C2C(=C1O)N=NC3=CC(=C(C=C3)C4=NN=C(O4)C5=C(C=C(C=C5)N=NC6=C(C(=CC7=CC=CC=C76)C(=O)NC)O)Cl)Cl

Origin of Product

United States

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